Benzothein[2,6,7,8-tetrahydro] is derived from benzothiophene, a bicyclic compound consisting of a benzene ring fused to a thiophene ring. The specific classification involves its tetrahydro form, indicating the saturation of double bonds in the structure. This compound can be synthesized through various methods involving the functionalization of benzothiophene derivatives, particularly through reactions that introduce substituents or modify existing functional groups .
The synthesis of Benzothein[2,6,7,8-tetrahydro] typically involves several key steps:
The molecular structure of Benzothein[2,6,7,8-tetrahydro] features a saturated tetrahydro framework that significantly influences its chemical properties. Key characteristics include:
Benzothein[2,6,7,8-tetrahydro] participates in various chemical reactions that can modify its structure or introduce new functional groups:
Each reaction pathway is characterized by specific conditions such as temperature control and choice of solvents to optimize yield and selectivity .
The mechanism of action for Benzothein[2,6,7,8-tetrahydro] primarily revolves around its interactions at the molecular level with biological targets:
Benzothein[2,6,7,8-tetrahydro] exhibits several notable physical and chemical properties:
These properties are essential for predicting behavior in biological systems as well as during synthesis and storage.
Benzothein[2,6,7,8-tetrahydro] has diverse applications across multiple scientific domains:
The benzothiophene nucleus—a fused bicyclic system comprising a benzene ring attached to a thiophene heterocycle—emerged as a privileged scaffold in medicinal chemistry due to its structural versatility and electron-rich environment. Early pharmaceutical applications leveraged its planar aromatic structure as a bioisostere for phenyl or naphthyl groups, providing improved metabolic stability and enhanced target binding interactions [1] [2]. The sulfur atom within the thiophene ring facilitates unique hydrogen bonding interactions and dipole-dipole effects with biological targets, contributing to enhanced binding affinity compared to carbon-only frameworks [4].
The evolution of benzothiophene chemistry accelerated with developments in transition metal-catalyzed synthetic methodologies. Traditional approaches like the Paal-Knorr synthesis and Volhard-Erdmann cyclization were constrained by harsh reaction conditions and limited functional group tolerance. The introduction of copper-catalyzed cyclizations and rhodium-mediated annulations enabled efficient access to highly substituted benzothiophene derivatives with complex pharmacophoric elements [4]. This synthetic revolution transformed benzothiophene from a chemical curiosity to a versatile template for rational drug design. By the early 2000s, benzothiophene derivatives had secured roles across multiple therapeutic domains, including the selective estrogen receptor modulator raloxifene for osteoporosis, the antipsychotic olanzapine, and the antiplatelet agent ticlopidine [4].
Table 1: Key Milestones in Benzothiophene-Based Drug Development
| Time Period | Development Milestone | Therapeutic Significance |
|---|---|---|
| Pre-2000 | Discovery of tiaprofenic acid (benzothiophene NSAID) | Validated anti-inflammatory applications |
| 2000-2010 | FDA approval of benzothiophene-based raloxifene | Established SERM activity for osteoporosis |
| 2010-2020 | Development of OSI-930 kinase inhibitors | Expanded role in targeted cancer therapies |
| 2020-Present | Tetrahydrobenzothiophene-based MsbA inhibitors | Novel antibacterial mechanisms |
The cytochrome P450 17α-hydroxylase/17,20-lyase (CYP17) enzyme represents a critical node in steroidogenesis, governing the biosynthesis of androgens and estrogens. Historically, CYP17 inhibition relied on steroidal analogs like abiraterone acetate, which despite clinical efficacy, presented significant limitations including off-target hormonal effects and complex synthetic pathways [1]. The search for non-steroidal inhibitors with improved selectivity profiles catalyzed interest in benzothiophene architectures due to their rigid hydrophobic character and synthetic tractability.
Benzothiophene derivatives enabled strategic molecular hybridization approaches where the heterocyclic core served as a central scaffold for attaching optimized pharmacophores. The electron-rich sulfur atom provided electronic complementarity to the CYP17 heme iron, while substituents at the 2-, 3-, and 5-positions could be systematically modified to occupy distinct substrate binding pockets [7]. This rational design paradigm yielded compounds with dual 17α-hydroxylase/17,20-lyase inhibition – a therapeutic advantage over steroidal inhibitors that predominantly target only the lyase activity. The planar conformation of benzothiophene allowed deeper penetration into the CYP17 active site compared to steroidal frameworks, enhancing target engagement [1] [8].
Recent medicinal chemistry campaigns have focused on tetrahydrobenzothiophene derivatives that incorporate imidazole or pyridine liganding groups to coordinate the heme iron. These structural innovations maintain potent enzymatic inhibition while reducing mineralocorticoid excess side effects associated with first-generation steroidal inhibitors [1]. The progression exemplifies how benzothiophene scaffolds enabled a paradigm shift from natural product-inspired steroids to fully synthetic, target-optimized CYP17 modulators.
The catalytic hydrogenation of benzothiophene yields the saturated tetrahydrobenzothiophene core – a structural modification that profoundly influences pharmacological behavior. The non-planar "half-chair" conformation of the saturated six-membered ring enhances three-dimensional complementarity with diverse biological targets while reducing intermolecular π-stacking that can limit solubility [5] [6]. This scaffold has demonstrated remarkable pharmacological promiscuity, yielding bioactive derivatives across antibacterial, anticancer, anti-inflammatory, and neurological domains.
In antibacterial drug discovery, tetrahydrobenzothiophenes have emerged as potent MsbA inhibitors. The ATP-dependent flippase MsbA transports lipopolysaccharides (LPS) across Gram-negative bacterial membranes – an essential process with high conservation across pathogenic strains. Recent studies identified ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate derivatives as structural disruptors of MsbA function. Compound 3b (R₁=Me, R₂=2-I) demonstrated exceptional broad-spectrum activity against E. coli (MIC 1.11 μM), P. aeruginosa (MIC 1.00 μM), Salmonella (MIC 0.54 μM), and S. aureus (MIC 1.11 μM) – outperforming reference antibiotics ciprofloxacin and gentamicin [5]. Structure-activity relationship (SAR) analysis revealed that electron-withdrawing substituents (particularly ortho-iodo) significantly enhanced antibacterial potency, while electron-donating groups diminished activity.
Table 2: Antibacterial Activity of Tetrahydrobenzothiophene Derivatives Against Pathogenic Strains
| Compound | R₁ | R₂ | MIC Values (μM) | |||
|---|---|---|---|---|---|---|
| E. coli | P. aeruginosa | Salmonella | S. aureus | |||
| 3b | Me | 2-I | 1.11 | 1.00 | 0.54 | 1.11 |
| 3c | Me | 4-F | 1.47 | 0.72 | 1.47 | 1.47 |
| 3f | Me | 2-CH₃,3-NO₂ | 0.64 | 1.31 | 1.31 | 83.56 |
| 3j | Et | 2-F,3-NO₂ | 19.92 | 0.61 | 19.92 | 1.25 |
| Ciprofloxacin | - | - | 1.27 | 10.10 | 2.54 | - |
In neuropharmacology, the tetrahydrobenzothiophene derivative T62 (OTZVBZFYMFTYKH-UHFFFAOYSA-N) functions as an allosteric enhancer of the adenosine A₁ receptor. The crystalline orange compound features an unusual hybrid structure with an aminothiophene moiety linked to a chloro-substituted benzoyl group. Its allosteric binding modality offers advantages over orthosteric adenosine agonists by maintaining spatial and temporal specificity of receptor signaling – a promising approach for managing neuropathic pain without cardiovascular side effects [3].
Anti-inflammatory applications include dual COX-2/5-LOX inhibitors incorporating the tetrahydrobenzothiophene nucleus. Compound 4e demonstrated superior in vitro COX-2 inhibition (IC₅₀ = 0.18 μM) compared to celecoxib (IC₅₀ = 0.45 μM) while simultaneously blocking 5-lipoxygenase (5-LOX) activity – a dual mechanism that reduces gastrointestinal toxicity associated with selective COX-2 inhibitors [8]. The sp³-hybridized carbon atoms in the saturated ring enhance conformational flexibility, enabling optimal positioning within both enzymatic pockets.
CAS No.: 22868-13-9
CAS No.: 16899-07-3
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: 54954-14-2